molecular formula C16H24BNO4 B578423 tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate CAS No. 1309982-38-4

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Cat. No. B578423
M. Wt: 305.181
InChI Key: LJTZQZOLQCVMCV-UHFFFAOYSA-N
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Description

“tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” is a chemical compound with the empirical formula C16H28BNO4 . It is a significant intermediate of 1H-indazole derivatives .


Molecular Structure Analysis

The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.21 . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Organic Chemistry

  • “tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” is a significant intermediate in the synthesis of various organic compounds .
  • It is often used in Suzuki-Miyaura cross-coupling reactions .
  • The compound is synthesized through substitution reactions .
  • The structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .

Medicinal Chemistry

  • This compound is an important intermediate in the synthesis of biologically active compounds such as crizotinib .
  • Indazole derivatives, which can be synthesized using this compound, have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .

Material Science

  • The compound is also used in the fields of agriculture, energy, and others because of their insecticidal, weeding, and photoelectric activities .

Biochemistry

  • The compound can be further modified to exploit the derivation of the indazole structure type .

Pharmaceutical Science

  • The compound is used as an intermediate in the synthesis of many pharmaceuticals .

Chemical Engineering

  • This compound is used in the synthesis of various nitrogen heterocyclic compounds, which are widely used in medicine, pesticides, functional materials, and chemical engineering due to their unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity .
  • The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .

Computational Chemistry

  • This compound has been used in computational chemistry studies . The molecular structure of the compound was optimized using density functional theory (DFT) calculations . The results of these calculations were compared with the single crystal structure ascertained via experiment . The DFT calculations found a 98.28% stable conformer and 1.72% unstable conformers .

Synthesis of Biologically Active Compounds

  • This compound is an important intermediate in the synthesis of many biologically active compounds . For example, it is used in the synthesis of crizotinib , a drug used to treat non-small cell lung cancer .

Synthesis of Phosphatidylinositol 3-Kinase Inhibitors

  • This compound is used as a reactant in the synthesis of phosphatidylinositol 3-kinase inhibitors . These inhibitors are used in the treatment of cancer .

properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4/c1-14(2,3)20-13(19)11-8-12(10-18-9-11)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTZQZOLQCVMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694487
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

CAS RN

1309982-38-4
Record name 3-Pyridinecarboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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